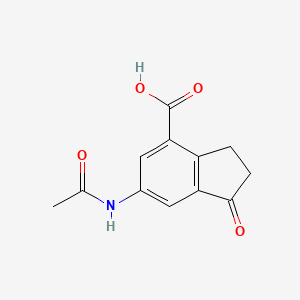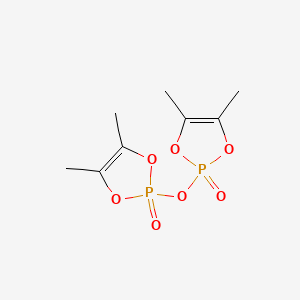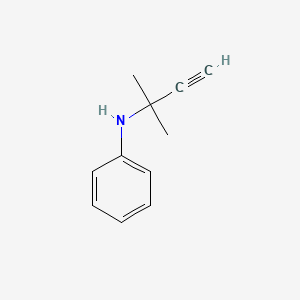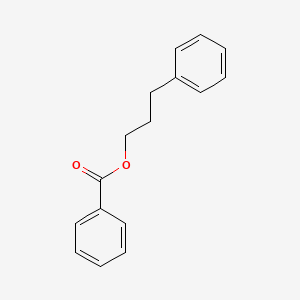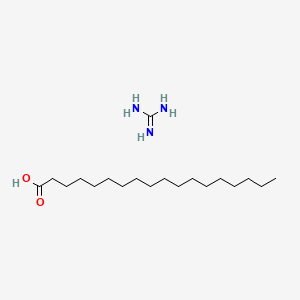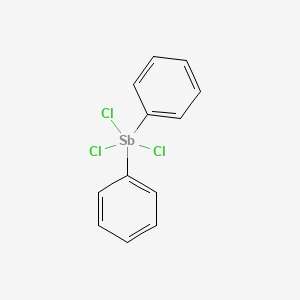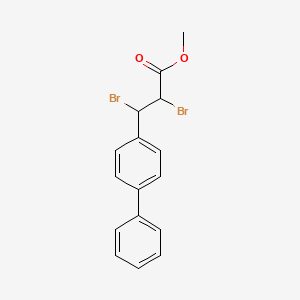
2-(2-Morpholinoethyl)isoindoline-1,3-dione
説明
“2-(2-Morpholinoethyl)isoindoline-1,3-dione” is a compound with the molecular formula C14H16N2O3 . It is not intended for human or veterinary use and is for research use only. This compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives usually involves the condensation of a phthalic anhydride with primary amines . In a study, seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions .
Molecular Structure Analysis
The molecular structure of “2-(2-Morpholinoethyl)isoindoline-1,3-dione” has been analyzed and documented . The compound has a molecular weight of 260.29 g/mol .
Chemical Reactions Analysis
The overall transformation involved in the synthesis of isoindoline-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 412.1±30.0 °C at 760 mmHg, and a flash point of 203.0±24.6 °C . It has 5 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .
科学的研究の応用
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which include “2-(2-Morpholinoethyl)isoindoline-1,3-dione”, have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied to unlock their potential as therapeutic agents .
Herbicides
These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
N-isoindoline-1,3-dione heterocycles have been used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties.
Polymer Additives
These compounds have found applications as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.
Organic Synthesis
N-isoindoline-1,3-dione heterocycles are used in organic synthesis . They are involved in various synthetic strategies to access N-isoindoline-1,3-diones derivatives.
Photochromic Materials
These compounds have been used in the development of photochromic materials . Their unique chemical structure allows them to change color when exposed to light.
Antipsychotic Agents
Isoindolines and isoindoline-1,3-dione have shown potential as antipsychotic agents by modulating the dopamine receptor D3 .
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione compounds indicates a potential capacity in the treatment of Alzheimer’s disease .
作用機序
Target of Action
The primary target of 2-(2-Morpholinoethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
2-(2-Morpholinoethyl)isoindoline-1,3-dione interacts with the dopamine receptor D2, affecting its function . The compound acts as a ligand for the receptor, interacting with the main amino acid residues at its allosteric binding site . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely that it impacts dopaminergic signaling pathways . These pathways play a key role in various neurological processes, including motor control and reward mechanisms.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds that includes 2-(2-morpholinoethyl)isoindoline-1,3-dione, have favorable pharmacokinetic properties .
Result of Action
One study found that a compound in the same family, when administered at a dose of 254 µmol/kg, was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-(2-Morpholinoethyl)isoindoline-1,3-dione may have potential therapeutic effects in conditions related to dopaminergic dysfunction.
特性
IUPAC Name |
2-(2-morpholin-4-ylethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-11-3-1-2-4-12(11)14(18)16(13)6-5-15-7-9-19-10-8-15/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYIEFBIKQXUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354703 | |
| Record name | ST012869 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Morpholinoethyl)isoindoline-1,3-dione | |
CAS RN |
6820-90-2 | |
| Record name | ST012869 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



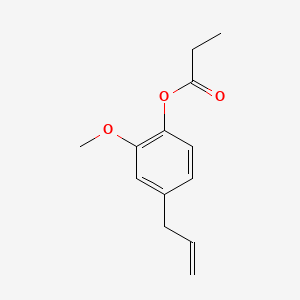
![[trans(trans)]-4-(4-Pentylcyclohexyl)-4'-(4-propylcyclohexyl)biphenyl](/img/structure/B1615414.png)
![4-[Ethyl(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1615417.png)
![Anthra[2,3-a]coronene](/img/structure/B1615418.png)
